Anti-HCV Activity in Replicon Assay Relative to Nitazoxanide
The compound class defined in EA019357B1 is reported to show strong activity against hepatitis C virus in a replicon assay [1]. Although exact EC50 values for 896333-47-4 are not publicly disclosed in the accessible patent document, representative compounds within the same Markush structure demonstrated sub-micromolar to low nanomolar potency, compared to the reference thiazolide nitazoxanide which exhibits an EC50 of approximately 1 µM in the HCV genotype 1b replicon system [2]. This suggests a >10-fold potency improvement for optimized members of this series.
| Evidence Dimension | HCV replicon EC50 |
|---|---|
| Target Compound Data | Not disclosed; class representative data suggest sub-µM to low nM range |
| Comparator Or Baseline | Nitazoxanide (NTZ) EC50 ~1 µM |
| Quantified Difference | Estimated >10-fold potency advantage for optimized class members |
| Conditions | HCV genotype 1b subgenomic replicon assay (Huh-7 cells) |
Why This Matters
Lower EC50 in the replicon assay is directly correlated with antiviral efficacy and supports prioritization of this chemotype for HCV drug discovery programs.
- [1] EA019357B1 – Alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides and their use for treating hepatitis C virus infection. Eurasian Patent Office, granted 2014. View Source
- [2] Korba BE, Montero AB, Farrar K, et al. Nitazoxanide, tizoxanide and other thiazolides are potent inhibitors of hepatitis B virus and hepatitis C virus replication. Antiviral Res. 2008;77(1):56-63. View Source
